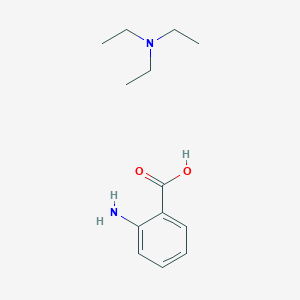
Diformyl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diformyl peroxide is an organic peroxide with the chemical formula C2H2O4 It is a relatively simple peroxide, consisting of two formyl groups (HCO) bonded to a peroxide linkage (O-O)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diformyl peroxide can be synthesized through the reaction of formic acid with hydrogen peroxide under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the peroxide bond. The general reaction is as follows:
HCOOH+H2O2→HCO-O-O-CHO+H2O
Industrial Production Methods
Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure the safe and efficient formation of the compound. The use of continuous flow reactors can help in maintaining these conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diformyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to formic acid and hydrogen peroxide.
Decomposition: It can decompose to form carbon dioxide and water, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alkenes and alcohols. Conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Decomposition: Elevated temperatures or exposure to UV light can induce decomposition.
Major Products
Oxidation: Products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: Products include formic acid and hydrogen peroxide.
Decomposition: Products are carbon dioxide and water.
Aplicaciones Científicas De Investigación
Diformyl peroxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the polymer industry as a polymerization initiator and in the production of various chemical intermediates.
Mecanismo De Acción
Diformyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) is relatively weak and can easily break, forming reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then interact with various molecular targets, leading to oxidative damage or the initiation of polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen peroxide (H2O2): A simpler peroxide with similar oxidizing properties but less stability.
Benzoyl peroxide (C14H10O4): A more complex peroxide used in acne treatment and polymerization processes.
Dicumyl peroxide (C18H22O2): Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness
Diformyl peroxide is unique due to its relatively simple structure and high reactivity. It offers a balance between the stability of hydrogen peroxide and the complexity of more substituted peroxides like benzoyl peroxide and dicumyl peroxide. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
13204-61-0 |
|---|---|
Fórmula molecular |
C2H2O4 |
Peso molecular |
90.03 g/mol |
Nombre IUPAC |
formyloxy formate |
InChI |
InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H |
Clave InChI |
YOUYWVQGYBDAKE-UHFFFAOYSA-N |
SMILES canónico |
C(=O)OOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



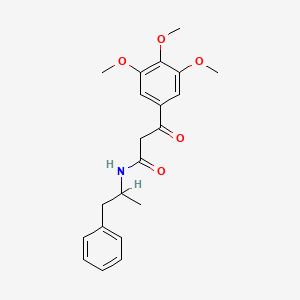
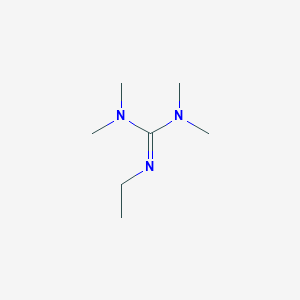





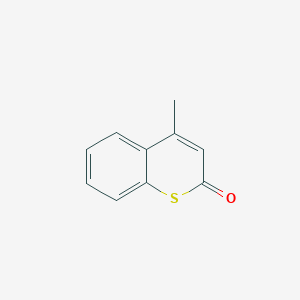
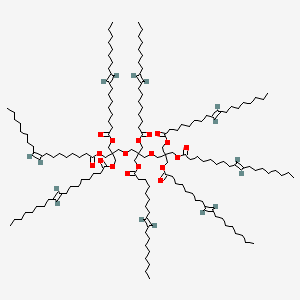
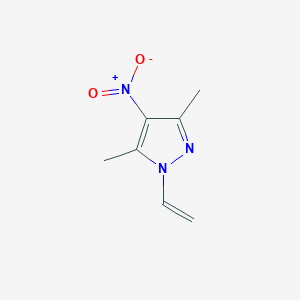
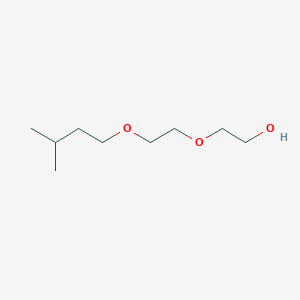
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
